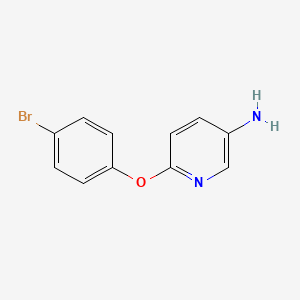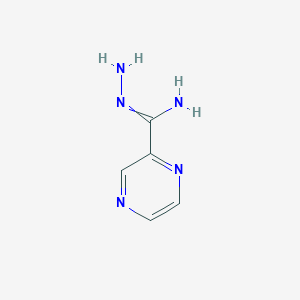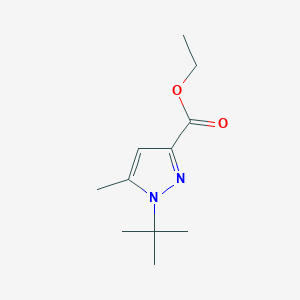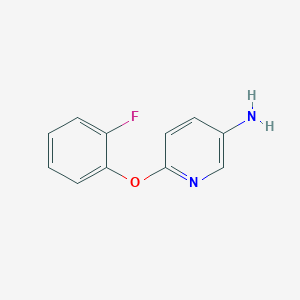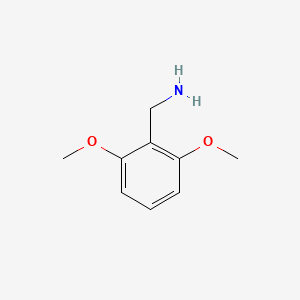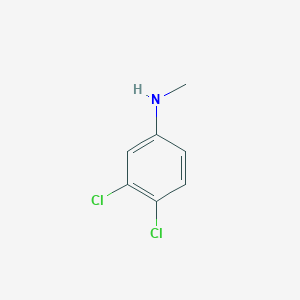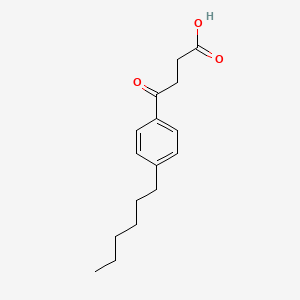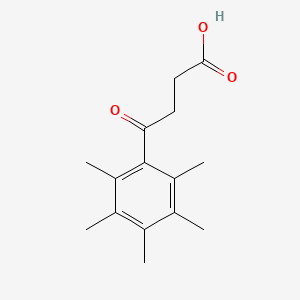![molecular formula C12H14F3N3O B1305195 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 792940-04-6](/img/structure/B1305195.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide" is a chemical entity that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can offer a contextual background for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with simpler molecules such as aminopyridines or other heterocyclic compounds. For example, the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine . Similarly, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors involved high-throughput screening and lead optimization, indicating a complex synthetic route .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray diffraction, NMR, and computational methods. For instance, the crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was determined by single-crystal X-ray diffraction, and its intermolecular interactions were studied using Hirshfeld surface analysis . Similarly, the structure and spectroscopic characterization of a pincer-type compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, were described, providing insights into the arrangement of molecules in the crystal lattice .
Chemical Reactions Analysis
The chemical reactions of related compounds can be complex and are often tailored to achieve specific biological activities. For example, the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase involved the identification of critical functional groups for potency and selectivity . The synthesis of new chemical entities, such as the 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, also highlights the importance of combining different molecular fragments to achieve desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their potential application. The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, and quantum chemical methods were used to simulate properties such as Mulliken charges and molecular electrostatic potential . These studies are essential for understanding how compounds interact with biological targets and their behavior in different environments.
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Drug Development
Compounds structurally related to "1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide" have been explored for their potential as central nervous system (CNS) drugs. For instance, compounds identified as potent glycine transporter 1 (GlyT1) inhibitors show promise for treating CNS disorders by increasing glycine concentration in the cerebrospinal fluid, suggesting their utility in modulating neurotransmitter activity for therapeutic purposes (Yamamoto et al., 2016).
Inhibitors for Cardiovascular Diseases
Another application area is the development of small molecule inhibitors targeting PCSK9 mRNA translation. Derivatives of the core structure have exhibited improved potency and in vitro safety profiles, indicating potential for treating cardiovascular diseases by modulating lipid metabolism (Londregan et al., 2018).
Anti-inflammatory and Anticancer Agents
The structural framework has also been utilized in creating inhibitors of soluble epoxide hydrolase, which are significant for their roles in anti-inflammatory and anticancer activities. These inhibitors have shown robust in vivo effects, demonstrating the chemical versatility of this scaffold for developing therapeutics in diverse disease models (Thalji et al., 2013).
Synthetic Methodology and Chemical Synthesis
Research has also focused on the synthesis and application of related compounds in chemical synthesis. For example, a scalable and facile synthetic process has been established for related Rho kinase inhibitors, showcasing the compound's role in facilitating the development of treatments for CNS disorders through improved synthetic routes (Wei et al., 2016).
Diagnostic and Imaging Agents
Additionally, certain derivatives have been explored as potential positron emission tomography (PET) radiotracers for imaging CSF1R, a microglia-specific marker. This application indicates the potential for noninvasive imaging of neuroinflammation and the immune environment of central nervous system malignancies, further highlighting the versatility of this chemical scaffold in biomedical research (Horti et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential for bacterial cell viability and virulence .
Mode of Action
Similar compounds have been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting bacterial phosphopantetheinyl transferases .
Biochemical Pathways
Related compounds have been found to affect microbial fatty acid synthase (fas), a multidomain enzyme complex . Reduction in FAS anabolic capacity is anticipated to exert pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .
Result of Action
Related compounds have been shown to attenuate secondary metabolism and thwart bacterial growth .
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-1-2-10(17-7-9)18-5-3-8(4-6-18)11(16)19/h1-2,7-8H,3-6H2,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNFSNWMELNTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

